molecular formula C8H6O4S B11928857 5-Mercaptoisophthalic acid

5-Mercaptoisophthalic acid

Cat. No.: B11928857
M. Wt: 198.20 g/mol
InChI Key: DZAUSWZMCCLUIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Mercaptoisophthalic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .

Comparison with Similar Compounds

5-Mercaptoisophthalic acid can be compared with other thiol-containing compounds such as:

The uniqueness of this compound lies in its combination of a thiol group with a benzene ring, allowing it to form stable metal complexes and participate in a variety of chemical reactions .

Biological Activity

5-Mercaptoisophthalic acid (5-MIPA) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-MIPA is derived from isophthalic acid, characterized by the presence of a thiol (-SH) group at the 5-position. This modification enhances its reactivity and interaction with biological molecules. The compound's molecular formula is C9H6O4SC_9H_6O_4S, and it has a molecular weight of 218.21 g/mol.

Mechanisms of Biological Activity

The biological activity of 5-MIPA can be attributed to several mechanisms:

  • Antioxidant Activity : The thiol group in 5-MIPA plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Metal Chelation : 5-MIPA has the ability to chelate metal ions, which can influence various biochemical pathways and potentially reduce metal-induced toxicity.
  • Enzyme Inhibition : Preliminary studies suggest that 5-MIPA may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Antioxidant Properties

A study conducted by Hiremath et al. demonstrated that 5-MIPA exhibits significant antioxidant activity. The compound was tested using various in vitro assays, including DPPH radical scavenging and ABTS assays. Results indicated that 5-MIPA effectively reduces oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Enzyme Interaction Studies

In another study, the interaction of 5-MIPA with key metabolic enzymes was investigated. The results showed that 5-MIPA could inhibit the activity of certain enzymes involved in glycolysis and the Krebs cycle, leading to altered metabolic profiles in treated cells. This inhibition was dose-dependent and highlighted the compound's potential as a metabolic regulator.

Metal Chelation Effects

Research has also focused on the metal-chelating properties of 5-MIPA. A study indicated that the compound effectively binds to iron ions, preventing Fenton reactions that produce harmful hydroxyl radicals. This property may have implications for conditions like neurodegenerative diseases where metal ion dysregulation is a factor .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH Radical ScavengingSignificant reduction in oxidative stress markers
Enzyme InhibitionMetabolic AssaysDose-dependent inhibition of glycolytic enzymes
Metal ChelationSpectrophotometric AnalysisEffective binding to iron ions, reducing toxicity

Properties

IUPAC Name

5-sulfanylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAUSWZMCCLUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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